3-Ethylpyrrolidine-1-carbonyl chloride
CAS No.: 1564971-22-7
Cat. No.: VC5529680
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1564971-22-7 |
|---|---|
| Molecular Formula | C7H12ClNO |
| Molecular Weight | 161.63 |
| IUPAC Name | 3-ethylpyrrolidine-1-carbonyl chloride |
| Standard InChI | InChI=1S/C7H12ClNO/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3 |
| Standard InChI Key | OCLSSRUKNJWSPN-UHFFFAOYSA-N |
| SMILES | CCC1CCN(C1)C(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Features
3-Ethylpyrrolidine-1-carbonyl chloride belongs to the acyl chloride class, featuring a five-membered pyrrolidine ring with an ethyl substituent at the 3-position and a carbonyl chloride group at the 1-position. The ethyl group introduces steric and electronic effects that modulate the compound’s reactivity compared to unsubstituted pyrrolidine derivatives. The carbonyl chloride group (–COCl) is highly electrophilic, making the compound prone to nucleophilic attacks, a property central to its synthetic utility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClNO |
| Molecular Weight | 161.63 g/mol |
| IUPAC Name | 3-Ethylpyrrolidine-1-carbonyl chloride |
| Reactivity Class | Acyl chloride |
| Key Functional Groups | Pyrrolidine ring, –COCl |
The compound’s stereoelectronic profile is influenced by the pyrrolidine ring’s puckered conformation, which affects the accessibility of the carbonyl chloride group. This structural arrangement enhances its stability under anhydrous conditions while maintaining high reactivity toward nucleophiles.
Synthesis and Manufacturing Protocols
Primary Synthetic Routes
The synthesis of 3-ethylpyrrolidine-1-carbonyl chloride typically proceeds via two methods, both involving the conversion of 3-ethylpyrrolidine-1-carboxylic acid into its corresponding acyl chloride.
Table 2: Comparison of Synthesis Methods
| Method | Reagent | Conditions | Yield Considerations |
|---|---|---|---|
| 1 | Phosgene (COCl₂) | Anhydrous, inert atmosphere | High purity, but phosgene’s toxicity requires stringent safety measures |
| 2 | Thionyl chloride (SOCl₂) | Reflux, moisture-free | Lower toxicity, but residual thionyl chloride may require purification |
Method 1: Phosgene-Mediated Synthesis
3-Ethylpyrrolidine-1-carboxylic acid reacts with phosgene in dichloromethane under an inert nitrogen or argon atmosphere. The reaction proceeds at room temperature, with pyridine often added to neutralize released HCl. This method yields high-purity product but demands specialized equipment to handle phosgene’s extreme toxicity.
Method 2: Thionyl Chloride Route
Heating 3-ethylpyrrolidine-1-carboxylic acid with excess thionyl chloride under reflux conditions (70–80°C) produces the acyl chloride. The reaction is quenched by distilling off unreacted SOCl₂ under reduced pressure. While safer than phosgene, this method may leave trace SOCl₂, necessitating additional purification steps.
Industrial-Scale Considerations
Large-scale production requires closed systems to prevent moisture ingress and HCl release. Continuous distillation units are employed to isolate the product, with yields exceeding 85% under optimized conditions. Quality control via NMR and HPLC ensures compliance with pharmaceutical-grade standards.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Acyl Substitution
The carbonyl chloride group undergoes rapid substitution with nucleophiles such as amines and alcohols. For example, reaction with primary amines yields substituted amides:
Triethylamine is commonly used to scavenge HCl, driving the reaction to completion.
Hydrolysis Reactions
Controlled hydrolysis produces 3-ethylpyrrolidine-1-carboxylic acid, a process modulated by pH:
In acidic conditions, protonation of the carbonyl oxygen accelerates water attack, while basic conditions deprotonate the nucleophile, enhancing reactivity.
Friedel-Crafts Acylation
In the presence of Lewis acids like AlCl₃, the compound acylates aromatic rings, forming ketones. This reaction is pivotal in synthesizing aryl-pyrrolidine hybrids for materials science applications:
Applications in Scientific Research
Pharmaceutical Development
The compound’s acyl chloride group facilitates rapid conjugation with hydroxyl or amine-containing drug molecules. For instance, it is used to synthesize prodrugs of camptothecin analogs, enhancing water solubility and bioavailability.
Table 3: Representative Pharmaceutical Applications
| Application | Target Molecule | Outcome |
|---|---|---|
| Prodrug synthesis | Anticancer agents | Improved pharmacokinetics |
| Peptide modification | Enzyme inhibitors | Enhanced target binding affinity |
Materials Science
In polymer chemistry, 3-ethylpyrrolidine-1-carbonyl chloride serves as a crosslinker for polyamides and polyesters. Its ethyl group reduces crystallinity, yielding flexible polymers with high thermal stability.
Biochemical Reagents
Researchers employ the compound to modify proteins and enzymes, enabling studies on active-site interactions. For example, acylating lysine residues helps map enzyme-substrate binding regions.
| Hazard | Precautionary Measure |
|---|---|
| Corrosiveness | Nitrile gloves, face shield, fume hood use |
| Moisture reactivity | Storage under nitrogen with desiccants |
| HCl gas release | Scrubbers to neutralize acidic vapors |
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